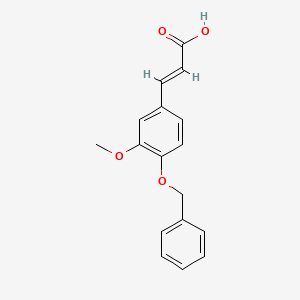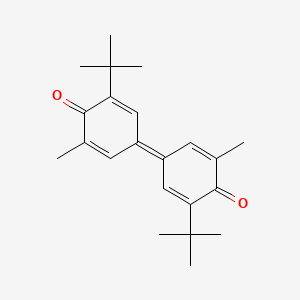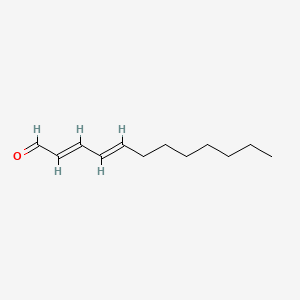
N-alpha-Acetyl-L-lysine-N-methylamide monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-alpha-Acetyl-L-lysine-N-methylamide monohydrate is a chemical compound that belongs to the class of amides It is characterized by the presence of an acetamido group, an amino group, and a methyl group attached to a hexanamide backbone The hydrate form indicates that the compound contains water molecules integrated into its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Acetyl-L-lysine-N-methylamide monohydrate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-acetamido-6-aminohexanoic acid and N-methylamine.
Amidation Reaction: The key step involves the amidation reaction, where the carboxylic acid group of (S)-2-acetamido-6-aminohexanoic acid reacts with N-methylamine to form the amide bond. This reaction is usually carried out in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Hydration: The final step involves the incorporation of water molecules into the structure to form the hydrate. This can be achieved by crystallizing the compound from an aqueous solution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.
Hydration: The purified compound is then hydrated by exposing it to controlled humidity or by crystallizing it from water.
Analyse Chemischer Reaktionen
Types of Reactions
N-alpha-Acetyl-L-lysine-N-methylamide monohydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-alpha-Acetyl-L-lysine-N-methylamide monohydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of N-alpha-Acetyl-L-lysine-N-methylamide monohydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Acetamido-6-aminohexanoic acid: Lacks the N-methyl group.
N-Methylhexanamide: Lacks the acetamido and amino groups.
Hexanamide: Lacks the acetamido, amino, and N-methyl groups.
Uniqueness
N-alpha-Acetyl-L-lysine-N-methylamide monohydrate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydrate form also influences its physical properties and stability.
Eigenschaften
CAS-Nummer |
81013-00-5 |
|---|---|
Molekularformel |
C9H20N3O2+ |
Molekulargewicht |
202.27 g/mol |
IUPAC-Name |
[(5S)-5-acetamido-6-(methylamino)-6-oxohexyl]azanium |
InChI |
InChI=1S/C9H19N3O2/c1-7(13)12-8(9(14)11-2)5-3-4-6-10/h8H,3-6,10H2,1-2H3,(H,11,14)(H,12,13)/p+1/t8-/m0/s1 |
InChI-Schlüssel |
FECUPDBTEVPIIE-QMMMGPOBSA-O |
SMILES |
CC(=O)NC(CCCC[NH3+])C(=O)NC |
Isomerische SMILES |
CC(=O)N[C@@H](CCCC[NH3+])C(=O)NC |
Kanonische SMILES |
CC(=O)NC(CCCC[NH3+])C(=O)NC |
Sequenz |
K |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Tris[bis(trimethylsilyl)amino] yttrium](/img/structure/B1588599.png)





